molecular formula C20H24O3 B1202124 TX-1123 CAS No. 157397-06-3

TX-1123

Cat. No.: B1202124
CAS No.: 157397-06-3
M. Wt: 312.4 g/mol
InChI Key: VUEUMQIBGLKJJD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain oxidases, thereby reducing oxidative stress in cells . The compound’s interaction with these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it has been observed to affect mitochondrial function, leading to improved energy metabolism and reduced apoptosis in stressed cells.

Molecular Mechanism

At the molecular level, 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is facilitated by the compound’s phenolic hydroxyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site . Furthermore, the compound can modulate gene expression by interacting with transcription factors, leading to the activation of antioxidant response elements in the genome.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that the compound maintains its antioxidant properties over extended periods, although its efficacy may diminish slightly due to gradual degradation.

Dosage Effects in Animal Models

The effects of 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and protective effects without any noticeable toxicity . At higher doses, some adverse effects, such as liver toxicity and oxidative damage, have been reported. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The compound’s metabolites are then conjugated with glucuronic acid or sulfate and excreted via the urine. This metabolic process ensures the compound’s clearance from the body, preventing accumulation and potential toxicity.

Transport and Distribution

Within cells and tissues, 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biological activity, as it ensures its availability at target sites.

Subcellular Localization

The subcellular localization of 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is primarily in the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. In the mitochondria, the compound exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: : TX-1123 is synthesized through a series of chemical reactions involving arylidene-cyclopentenedione derivatives. The synthesis involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with cyclopentane-1,3-dione under basic conditions .

Industrial Production Methods: : The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: : TX-1123 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its dual inhibitory effects on protein tyrosine kinases and cyclo-oxygenase enzymes, combined with its low mitochondrial toxicity. This makes it a valuable compound for cancer research and drug development .

Properties

IUPAC Name

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-19(2,3)14-10-12(9-13-16(21)7-8-17(13)22)11-15(18(14)23)20(4,5)6/h7-11,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEUMQIBGLKJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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